Isosakuranetin 7-O-rutinoside

Descripción

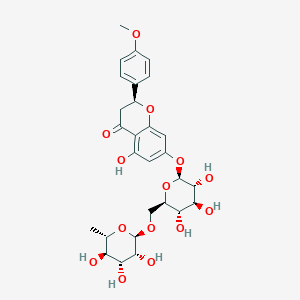

Structure

2D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRQBAILCLJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-47-3 | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 213 °C | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Isolation, and Purification Methodologies for Didymin

Advanced Extraction Techniques for Didymin

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a fluid above its critical temperature and pressure, such as carbon dioxide (CO₂), to extract compounds from a matrix. This method is recognized for being environmentally friendly and efficient, often resulting in extracts free from solvent residues dsm-firmenich.com. SFE has been applied in the extraction of bioactive compounds, including flavonoids like didymin, from plant materials researchgate.netdntb.gov.ua. For instance, SFE has been explored for extracting compounds, including didymin, from Citrus hystrix leaf extract researchgate.net. The principle behind SFE involves the ability to tune the solvent power of the supercritical fluid by adjusting pressure and temperature, allowing for selective extraction dsm-firmenich.com. While specific detailed parameters for optimal Didymin extraction via SFE are subject to individual research studies, the technique offers a promising avenue for obtaining Didymin extracts without the use of conventional organic solvents dsm-firmenich.com.

Conventional Solvent Extraction Optimization

Conventional solvent extraction remains a widely used method for isolating phenolic compounds, including didymin, from plant sources. This technique involves using solvents or mixtures of solvents to dissolve and extract target compounds based on their polarity researchgate.net. Common solvents employed for the extraction of polyphenols, such as flavonoids, include ethanol (B145695), methanol (B129727), acetone, and water, or their mixtures researchgate.net. The efficiency of conventional solvent extraction is influenced by several factors, including solvent type, solvent concentration, extraction time, temperature, solvent-to-solid ratio, and particle size of the plant material researchgate.net.

Optimization studies are frequently conducted to determine the most effective conditions for maximizing the yield of target compounds like didymin. Response Surface Methodology (RSM) is a statistical technique often used for this purpose, allowing researchers to evaluate the interactive effects of multiple variables on the extraction yield upm.edu.mymdpi.com. For example, optimization of phenolic compound extraction from Citrus hystrix peels, which contain didymin, has been carried out using RSM to determine optimal conditions for factors such as ethanol concentration, extraction temperature, and extraction time upm.edu.my. Studies have shown that varying parameters like solvent concentration (e.g., ethanol concentration from 20% to 100%) and extraction time (e.g., 60 to 420 minutes) can significantly impact the yield of extracted phenolics upm.edu.my. Similarly, research on extracting phenolic compounds from oregano using accelerated solvent extraction (ASE), a form of pressurized solvent extraction, also utilized RSM to optimize methanol concentration, extraction time, and temperature for maximizing extraction yield and flavonoid content mdpi.com. These studies highlight the importance of optimizing parameters to enhance the recovery of specific flavonoids like didymin through conventional or accelerated solvent extraction methods.

Chromatographic Separation and Purification Protocols

Chromatographic methods are essential for the separation and purification of didymin from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and its variants are widely applied techniques for this purpose, offering high resolution and the ability to quantify compounds researchgate.netresearchgate.netnih.govthegoodscentscompany.comunito.ittandfonline.comtandfonline.comnih.govresearchgate.nettubitak.gov.tr.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful tool for separating and purifying various compounds, including the diverse group of flavonoids found in natural sources nih.gov. Its application in the isolation and purification of citrus flavonoids, which include didymin, is well-documented nih.gov. HPLC techniques enable the separation and quantification of multiple flavonoids simultaneously nih.gov.

Reversed-Phase HPLC (RP-HPLC) for Flavonoid Isolation

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for separating compounds based on their hydrophobic interactions with the stationary phase. This technique is frequently employed for the isolation and purification of flavonoids, including didymin researchgate.netresearchgate.netnih.govresearchgate.netdupont.comnih.govdntb.gov.ua. In RP-HPLC, a non-polar stationary phase (commonly a C18 column) is used in conjunction with a mobile phase that is typically a mixture of water and a polar organic solvent like methanol or acetonitrile (B52724) nih.govresearchgate.netdupont.com.

Specific RP-HPLC methods for separating didymin have been developed. For instance, a method using a C18 reversed-phase column and a linear gradient elution system with methanol/water has been reported for the separation and extraction of didymin nih.gov. Another RP-HPLC method utilizing a C18 column and a gradient elution with methanol/water containing acetic acid was developed for the simultaneous determination of several flavonoids, including didymin, in citrus fruit juice researchgate.net. These applications demonstrate the effectiveness of RP-HPLC in isolating and analyzing didymin from complex natural matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically less than 2 µm) and operates at higher pressures. This results in improved separation speed, resolution, and sensitivity compared to conventional HPLC nih.govijraset.com. UHPLC is increasingly used for the analysis and determination of flavanones, including didymin, in various samples such as citrus juices nih.govresearchgate.net. The enhanced resolution provided by UHPLC is particularly beneficial for separating complex mixtures of flavonoids and related compounds ijraset.com. UHPLC is often coupled with mass spectrometry (MS) for the identification and quantification of compounds like didymin in complex biological or plant extracts rsc.orgnih.govmdpi.com.

Comprehensive Multi-dimensional HPLC Approaches

Comprehensive multi-dimensional HPLC (2D-HPLC) involves coupling two or more separation columns with different separation mechanisms to achieve enhanced resolution for complex samples multidlc.orgthermofisher.com. This technique can be particularly useful for analyzing samples containing a wide range of compounds with varying chemical properties, such as flavonoid profiles in citrus fruits nih.gov. While general applications of comprehensive multi-dimensional HPLC for the analysis of citrus flavonoids have been reported, specific detailed protocols focusing solely on the isolation and purification of didymin using this approach were not extensively detailed in the provided search results nih.gov. However, the principle of 2D-HPLC suggests its potential for achieving highly selective separations of didymin from intricate matrices by exploiting different separation dimensions multidlc.orgthermofisher.com.

Summary of Chromatographic Methods for Didymin

| Method | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Key Advantages | Applications for Didymin |

| High-Performance Liquid Chromatography | Differential partitioning between phases | Various (e.g., C18) | Solvent mixtures (e.g., water/organic) | High resolution, quantification | Separation and extraction from natural sources researchgate.netresearchgate.netnih.govthegoodscentscompany.comunito.ittandfonline.comtandfonline.comnih.govresearchgate.nettubitak.gov.tr |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobic interactions | Non-polar (e.g., C18) | Polar solvent mixtures (e.g., methanol/water) | Effective for non-polar/moderately polar compounds | Isolation and determination of Didymin researchgate.netresearchgate.netnih.govresearchgate.netdupont.comnih.govdntb.gov.ua |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Differential partitioning with smaller particles | Various (e.g., C18) | Solvent mixtures | Enhanced speed, resolution, sensitivity | Analysis and determination of Didymin in complex samples nih.govijraset.comresearchgate.netrsc.orgnih.govmdpi.com |

| Comprehensive Multi-dimensional HPLC | Coupling of different separation mechanisms | Multiple | Multiple | High peak capacity, enhanced resolution for complex samples | Reported for analysis of citrus flavonoids nih.gov |

Countercurrent Chromatography (CCC) Techniques

Countercurrent chromatography (CCC), including its high-speed variant (HSCCC), is a liquid-liquid partition chromatography technique that does not utilize a solid support matrix. researchgate.netaocs.orgresearchgate.net This characteristic minimizes irreversible adsorption of the sample, which can be a drawback in traditional chromatography methods that use solid stationary phases. tandfonline.comaocs.org CCC separates compounds based on their partition ratio between two immiscible liquid phases. aocs.orgresearchgate.net

High-Speed Countercurrent Chromatography (HSCCC) for Preparative Isolation

High-Speed Countercurrent Chromatography (HSCCC) is particularly useful for the preparative isolation and purification of natural products, including flavone (B191248) glycosides like didymin. researchgate.nettandfonline.comaocs.org The technique offers advantages such as high sample capacity, good resolution, and total sample recovery. aocs.orgresearchgate.net

A two-step HSCCC method has been successfully developed for the isolation and purification of didymin from Clinopodium chinensis. researchgate.nettandfonline.com This method involved different solvent systems for each step to effectively separate didymin from other compounds present in the crude extract, such as nairutin and clinopodiside A. researchgate.nettandfonline.com

Example of a Two-Step HSCCC Separation:

| Step | Stationary Phase | Mobile Phase | Solvent System (v/v) | Compounds Separated/Eluted Together |

| 1 | Lower phase | Upper phase | Ethyl acetate-1-butanol-water (5:0.8:5) | Nairutin (purified), Didymin and Clinopodiside A (eluted together) researchgate.nettandfonline.com |

| 2 | Lower phase | Upper phase | Ethyl acetate-methanol-water (5:1:5) | Didymin and Clinopodiside A (separated and purified) researchgate.nettandfonline.com |

Using this two-step HSCCC approach, specific quantities of didymin, nairutin, and clinopodiside A were obtained from a crude extract with high purities, as determined by HPLC analysis. researchgate.nettandfonline.com

HSCCC Separation Results from Clinopodium chinensis:

| Compound | Amount Obtained from 100 mg Crude Extract | Purity (HPLC) |

| Nairutin | 15.2 mg | 96.5% |

| Clinopodiside A | 39.1 mg | 98.4% |

| Didymin | 20.6 mg | 99.1% |

This demonstrates the effectiveness of HSCCC in yielding didymin with high purity from a complex natural source. researchgate.nettandfonline.com

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is a chromatographic technique used for the separation of larger amounts of extract. uu.se While it operates at lower pressure and typically uses columns with larger particles compared to High-Performance Liquid Chromatography (HPLC), making its separation power less than HPLC, MPLC offers advantages in terms of higher flow rates, quicker separations, and the use of less expensive, often disposable, columns. uu.se MPLC is often employed as a preliminary step in purification schemes to obtain fractions enriched in the target compound or to reduce the complexity of the extract before further purification by techniques like HPLC. uu.se Research indicates that MPLC can be utilized in the fractionation and separation of natural products. uu.se

Solid-Phase Extraction (SPE) in Purification Schemes

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry for isolating, purifying, and concentrating specific analytes from complex mixtures. organomation.comrocker.com.twthermofisher.com SPE utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude compounds based on their physical and chemical properties. organomation.comthermofisher.com The process involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte. organomation.com SPE can be used to remove interfering compounds, enrich analytes of interest, and fractionate samples based on characteristics like polarity. rocker.com.twthermofisher.com It is often used as a sample pre-treatment step before analysis by techniques such as HPLC or LC-MS. rocker.com.twthermofisher.com While the search results did not provide specific detailed protocols for didymin purification using SPE, the technique is generally applicable to the purification of flavonoids from plant extracts and is mentioned in the context of separating compounds from citrus waste. nih.govrocker.com.twresearchgate.net

Structural Elucidation and Confirmation Techniques

Structural elucidation and confirmation of isolated compounds like didymin are crucial steps to verify their identity and determine their chemical structure. microcombichem.commdpi.commdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. microcombichem.commdpi.comclariant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing detailed information about the arrangement of atoms within a molecule. microcombichem.commdpi.com Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are commonly used in the structural elucidation of natural products. researchgate.nettandfonline.commicrocombichem.com ¹H NMR provides information about the types of protons and their chemical environment, while ¹³C NMR provides information about the carbon skeleton. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity and functional groups present in the molecule. microcombichem.com The chemical structures of didymin, along with other compounds isolated from Clinopodium chinensis, have been confirmed by ¹H NMR and ¹³C NMR analysis. researchgate.nettandfonline.com

Mass Spectrometry (MS) and HPLC-MS Systems

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural features. microcombichem.comresearchgate.net When coupled with High-Performance Liquid Chromatography (HPLC), forming an HPLC-MS system, it becomes a powerful tool for the separation, detection, and identification of compounds in complex mixtures. researchgate.netmicrocombichem.comresearchgate.net HPLC separates the components of a mixture based on their interaction with a stationary phase, and the eluting compounds are then introduced into the mass spectrometer for mass analysis. microcombichem.comresearchgate.net This hyphenated technique is widely used for the analysis and structural elucidation of natural products, including flavonoids. researchgate.netmicrocombichem.comresearchgate.net HPLC-MS systems, particularly those utilizing electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), are valuable for obtaining molecular formulas and fragmentation data that aid in structural characterization. nih.govmicrocombichem.comresearchgate.net The structure of purified compounds, including didymin, can be identified using HPLC-PDA and LC-MS. researchgate.net

Chemical Synthesis and Derivatization Studies of Didymin

Synthetic Methodologies for Flavonoid Glycosides

The chemical synthesis of flavonoid O-glycosides, such as didymin, commonly employs methods like the Koenigs-Knorr method, phase transfer catalysis, and the glycosyl trichloroacetimidate (B1259523) method. sioc-journal.cn Glycosylation, the process of attaching a sugar moiety to a flavonoid aglycone, is a crucial step in synthesizing flavonoid glycosides. mdpi.comijper.org This process significantly impacts the physicochemical properties, including solubility and bioavailability, and can influence the biological activities of the resulting compounds. mdpi.comijper.org

De Novo Total Synthesis Strategies

Total synthesis involves constructing the target molecule from simpler, readily available precursors. For flavonoid glycosides, this can involve building both the flavonoid aglycone and the glycoside moiety from the ground up. Classical methods in the total synthesis of flavonoids include the Baker-Venkataraman (BK-VK) reaction and the Algar-Flynn-Oyamada (AFO) reaction. sioc-journal.cn While the search results mention the total synthesis of didemnins (B1670499) (cyclic depsipeptides), which are structurally different from didymin (a flavonoid glycoside), the principles of total synthesis from basic units apply to complex natural products. msu.edunih.gov De novo biosynthesis of flavonoids and flavonoid glycosides in microbial systems like Saccharomyces cerevisiae and Escherichia coli has also been explored, demonstrating the potential for biological total synthesis approaches. mdpi.comfrontiersin.orgacs.orgnih.gov

Semi-Synthetic Approaches from Precursors

Semi-synthesis involves starting from a naturally occurring precursor that already contains a significant portion of the target molecule's structure and then performing chemical modifications to obtain the desired compound. This approach is often more efficient than total synthesis for complex natural products like flavonoid glycosides. sioc-journal.cn Natural flavonoids such as rutin, quercetin, kaempferol, and naringenin (B18129) are often used as starting materials for the semi-synthesis of other flavonoid derivatives. sioc-journal.cn

For didymin, which is isosakuranetin (B191617) 7-O-rutinoside, semi-synthetic routes could potentially start from isosakuranetin or other related flavanones or flavones found in nature, followed by glycosylation with a rutinoside moiety. Studies have reported the semi-synthesis of various flavonoids and flavonoid glycosides from natural precursors like hesperetin (B1673127) and scutellarin, highlighting the feasibility of this approach for creating diverse flavonoid structures. nih.govresearchgate.net Semi-synthesis can offer advantages such as lower cost, fewer synthetic steps, simpler operation, and good yields compared to total synthesis. nih.gov

Computational Chemistry in Guiding Chemical Synthesis

Computational chemistry techniques are increasingly utilized to model and understand chemical reactions, predict reaction outcomes, and guide the design of synthetic routes for natural products. rsc.orgmit.edufrontiersin.org These methods can provide insights into reaction mechanisms, transition states, and potential side reactions, helping chemists to optimize reaction conditions and design more efficient syntheses. rsc.orgmit.edu

For complex molecules like didymin, computational chemistry can be applied to predict favorable reaction pathways for glycosylation or other modifications, assess the feasibility of different synthetic strategies, and understand the factors influencing regioselectivity and stereoselectivity. rsc.orgmit.edu While no specific studies on using computational chemistry solely for didymin synthesis were found in the provided results, the application of these tools in the synthesis of other natural products and complex molecules is well-established. rsc.orgmit.edufrontiersin.org Computational modeling can help in prescreening compounds and predicting which substrates will be successful in a reaction, potentially saving time and resources in the laboratory. mit.edu

Derivatization for Structure-Activity Relationship Studies

Derivatization involves modifying the chemical structure of a compound to create analogs with altered properties. For didymin, derivatization can be performed to explore how structural changes affect its biological activities, a field known as structure-activity relationship (SAR) studies. nih.govjst.go.jpresearchgate.net

Flavonoid glycosides can be modified through various reactions, including acylation, methylation, and further glycosylation, to create a library of derivatives. mdpi.comnih.govnih.govmdpi.com These modifications can influence factors such as solubility, stability, bioavailability, and the ability to interact with biological targets. mdpi.comijper.orgmdpi.com

SAR studies on flavonoids have revealed that the position and number of hydroxyl groups, as well as the presence and type of glycosylation, significantly impact their biological activities, including antioxidant and anti-cancer properties. ijper.orgresearchgate.net For didymin, creating derivatives with modifications to the isosakuranetin aglycone or the rutinoside sugar moiety could help to pinpoint the structural features responsible for its observed biological effects, such as its activity against neuroblastoma cells. selleckchem.comnih.gov Semi-synthetic approaches are particularly useful for generating a series of derivatives with structural similarities for SAR studies. researchgate.net

Mechanistic Research on Didymin’s Biological Interactions

Elucidation of Molecular Targets and Interacting Pathways

Didymin interacts with various molecular targets, leading to the modulation of several critical intracellular signaling pathways. These interactions are central to understanding its therapeutic potential.

Cellular Signaling Pathway Modulation

Didymin has been shown to influence a range of cellular signaling cascades involved in processes such as cell proliferation, survival, inflammation, and apoptosis.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Regulation

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, differentiation, and apoptosis karger.com. Didymin has been observed to inhibit the PI3K/Akt pathway. Studies have shown that Didymin treatment significantly decreases the expression of PI3K and the phosphorylation levels of Akt karger.comnih.gov. This inhibition of Akt phosphorylation is considered a potential target for therapeutic agents karger.com. Didymin's ability to inhibit this pathway has been linked to its effects on inducing apoptosis and inhibiting cell growth in various cell types, including hepatic stellate cells and in the context of non-alcoholic fatty liver disease karger.comnih.gov. Didymin can also activate the PI3K-Akt-GSK-3β pathway, which may contribute to repairing synaptic plasticity researchgate.net. Conversely, in insulin-resistant HepG2 cells, Didymin has been shown to promote glucose uptake through the activation of the PI3K/Akt signaling pathway researchgate.net.

Toll-like Receptor 4 (TLR4)/NF-κB Pathway Inhibition

The TLR4/NF-κB pathway plays a significant role in inflammatory responses. Didymin has demonstrated an inhibitory effect on the TLR4/NF-κB pathway. Studies have shown that Didymin treatment significantly reduces the expression levels of TLR4, MyD88, and NF-κB, as well as the phosphorylation of IKKα/β and IκBα nih.gov. This inhibition of the TLR4/NF-κB pathway contributes to Didymin's anti-inflammatory effects, such as ameliorating hepatic inflammation and alleviating symptoms of ulcerative colitis by reducing pro-inflammatory cytokine release nih.govnih.govmdpi.com.

Signal Transducer and Activator of Transcription 3 (STAT3) and NF-κB Pathway Interactions

STAT3 and NF-κB are transcription factors involved in inflammatory processes and disease progression researchgate.net. Research suggests that Didymin can modulate STAT3 and NF-κB pathways. Studies utilizing network pharmacology and molecular docking have indicated that metabolites altered by Didymin, such as L-ornithine, can interact with STAT3 and NF-κB, leading to a reduction in their expression and the inhibition of inflammatory factors like IL-6 and IL-1β nih.govnih.gov. The interaction between STAT3 and NF-κB is complex, and their activation is often facilitated by inflammatory cytokines researchgate.net. Didymin's influence on these pathways appears to contribute to its anti-inflammatory effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK/MAPK, JNK)

The MAPK pathway, including its branches ERK1/2, JNK, and p38 MAPK, is involved in various cellular processes, including proliferation, apoptosis, and inflammation mdpi.comembopress.org. Didymin has been shown to modulate the MAPK pathway. Specifically, Didymin treatment has been observed to inhibit the ERK/MAPK pathway karger.comnih.gov. In some contexts, Didymin treatment decreased the phosphorylation of MEK and ERK, while increasing the phosphorylation of JNK and p38, suggesting differential effects on MAPK branches depending on the cellular context karger.com. Didymin's inhibition of the ERK/MAPK pathway has been linked to its effects on inducing apoptosis and alleviating hepatic fibrosis karger.comnih.gov. Didymin can inhibit the NF-κB pathway through the MAPK pathway, leading to a decrease in inflammatory factors mdpi.com.

Raf Kinase Inhibitory Protein (RKIP) Upregulation

Raf Kinase Inhibitory Protein (RKIP) is a key modulator of intracellular signaling pathways, including the MAPK pathway, and acts as an endogenous inhibitor of the Raf-MEK-ERK cascade spandidos-publications.commdpi.com. Didymin has been shown to upregulate the expression of RKIP karger.comnih.govaacrjournals.org. This upregulation of RKIP by Didymin appears to play a significant role in its biological effects, including inhibiting the ERK/MAPK and PI3K/Akt pathways and contributing to anti-apoptotic and anti-inflammatory effects karger.comnih.govmdpi.comfrontiersin.orgresearchgate.net. RKIP upregulation by Didymin has been particularly highlighted in the context of neuroblastoma and hepatic injury, where it contributes to inhibiting cell proliferation and inducing apoptosis karger.comnih.govaacrjournals.org. RKIP can also interact with other proteins like GRK2 and PKCs, further influencing signaling cascades oncotarget.com.

Regulation of Gene and Protein Expression

Research indicates that didymin can modulate the expression levels of several genes and proteins involved in critical cellular processes such as proliferation, cell cycle progression, apoptosis, epithelial-mesenchymal transition (EMT), antioxidant defense, sirtuin activity, and mitochondrial biogenesis. This modulation is considered a key aspect of its biological activities.

N-Myc Transcriptional Repression and Inhibition

Didymin has been shown to inhibit N-Myc expression. Studies in neuroblastoma cells have demonstrated that didymin decreases N-Myc levels at the protein, mRNA, and transcriptional levels, as confirmed by Western blot, RT-PCR, and promoter-reporter assays. aacrjournals.orgnih.govnih.gov The inhibition of N-Myc transcription is considered a hallmark mechanism of didymin's action in neuroblastomas. aacrjournals.orgnih.gov Amplification and overexpression of N-Myc are associated with the incidence and refractoriness of neuroblastomas, highlighting the significance of didymin's ability to target N-Myc at both transcriptional and translational levels. aacrjournals.orgnih.gov This effect may be partly related to the upregulation of RKIP (Raf kinase inhibitory protein) by didymin, as RKIP has been implicated in the regulation of Myc expression. aacrjournals.org

Cyclin and Cyclin-Dependent Kinase (CDK) Expression Dynamics

Didymin influences the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Research in neuroblastoma cells indicates that didymin downregulates the levels of cyclin D1, CDK4, and cyclin B1. aacrjournals.orgnih.govnih.govmdpi.comnih.gov Cyclin B1 is a regulator of the G2/M phase of the cell cycle. aacrjournals.orgnih.gov The downregulation of cyclin B1 may contribute to the anti-proliferative effects of didymin. nih.gov Cyclin D1 and CDK4 are involved in regulating the transition from the G1 to the S phase of the cell cycle, while cyclin B1 and CDK1 are important for the G2/M transition. jmchemsci.com

Here is a summary of Didymin's effects on specific cyclins and CDKs:

| Protein | Effect of Didymin Treatment | Cellular Process Involved | Source |

| Cyclin D1 | Downregulation | G1 to S phase transition | aacrjournals.orgnih.govnih.govmdpi.com |

| Cyclin B1 | Downregulation | G2/M phase transition | aacrjournals.orgnih.govnih.govmdpi.com |

| CDK4 | Downregulation | G1 to S phase transition | aacrjournals.orgnih.govnih.govmdpi.com |

Vimentin (B1176767) Expression Modulation

Didymin has been observed to decrease the levels of vimentin. aacrjournals.orgnih.govnih.govmdpi.com Vimentin is an intermediate filament protein that plays a role in epithelial-mesenchymal transition (EMT), a process involved in cancer progression and metastasis. aacrjournals.orgnih.gov The reduction in vimentin expression by didymin is considered significant in the context of its potential anti-migratory effects. aacrjournals.orgnih.gov

Induction of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Didymin has demonstrated the ability to stimulate the activity of antioxidant enzymes. In neuronal cells subjected to oxidative stress, didymin treatment increased the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.net These enzymes are crucial components of the cellular defense system against reactive oxygen species (ROS). frontiersin.orgnih.gov Didymin's induction of these enzymes contributes to its antioxidant properties and its ability to protect cells from oxidative damage. researchgate.netscielo.br Studies in rats exposed to polystyrene nanoplastics also showed that didymin supplementation increased the activities of SOD, CAT, GPx, glutathione reductase (GSR), glutathione-S-transferase (GST), and heme oxygenase-1 (HO-1), which were reduced by the nanoplastics. scielo.br This effect was linked to didymin increasing the expression of Nrf-2, a transcription factor that controls the expression of antioxidant enzymes. scielo.br

Data on the effect of didymin on antioxidant enzyme activity:

| Enzyme | Effect of Didymin Treatment (in H2O2-injured neuronal cells) | Effect of Didymin Supplementation (in PS-NPs exposed rats) | Source |

| Superoxide Dismutase (SOD) | Increased activity | Increased activity | researchgate.netscielo.br |

| Catalase (CAT) | Increased activity | Increased activity | researchgate.netscielo.br |

| Glutathione Peroxidase (GPx) | Increased activity | Increased activity | researchgate.netscielo.br |

| Glutathione Reductase (GSR) | Not specified in neuronal cells | Increased activity | scielo.br |

| Glutathione-S-Transferase (GST) | Not specified in neuronal cells | Increased activity | scielo.br |

| Heme Oxygenase-1 (HO-1) | Not specified in neuronal cells | Increased activity and expression | scielo.brxiahepublishing.com |

Sirtuin 1 (Sirt1) Activation and Regulation of its Expression

Didymin has been reported to enhance the expression and activity of Sirtuin 1 (Sirt1). researchgate.net Sirt1 is a NAD-dependent deacetylase involved in various cellular processes, including metabolic regulation, aging, transcription, apoptosis, and stress resistance. xiahepublishing.comxiahepublishing.commdpi.com Sirt1 can influence chromatin structure and gene expression through deacetylation of histones and transcription factors. mdpi.com Activation of Sirt1 by didymin is linked to beneficial effects, such as promoting mitochondrial biogenesis and function, enhancing lipophagy, and reducing lipid accumulation. researchgate.net Sirt1 activation is also associated with the attenuation of inflammation and oxidative stress. researchgate.net

Mitochondrial Biogenesis Factor Expression (e.g., NRF1, TFAM)

Didymin has been shown to upregulate the expression of transcription factors involved in mitochondrial biogenesis, specifically Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM). nih.gov Mitochondrial biogenesis is the process of generating new mitochondria, essential for maintaining cellular homeostasis and energy production. embopress.orgplos.org NRF1 is a vital transcriptional factor that regulates the expression of nuclear genes required for mitochondrial respiratory function and binds to and activates the TFAM promoter. embopress.orgplos.orge-dmj.org TFAM plays a key role in regulating mitochondrial DNA transcription and replication. plos.org Didymin's ability to enhance the expression of NRF1 and TFAM suggests a mechanism by which it can promote mitochondrial function and content. researchgate.netnih.gov

Apoptosis and Cell Cycle Regulatory Mechanisms

Didymin has demonstrated the ability to influence key mechanisms governing programmed cell death (apoptosis) and the progression of the cell cycle in various cell types, notably in cancer models.

Induction of Apoptosis Pathways (e.g., Fas/FasL Apoptotic System)

Research indicates that Didymin can induce apoptosis through distinct pathways depending on the cell type. In human non-small cell lung cancer cells, specifically A549 and H460 lines, the primary pathway for Didymin-mediated apoptosis involves the Fas/Fas ligand (FasL) apoptotic system thegoodscentscompany.comcenmed.comnih.gov. This induction occurs independently of p53 and p21/WAF1 mediation thegoodscentscompany.comcenmed.com. The mechanism entails the binding of FasL to its receptor, Fas, on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) thegoodscentscompany.comnih.gov. This complex subsequently activates initiator caspases, such as procaspase-8 and procaspase-10, triggering the caspase cascade that executes apoptosis thegoodscentscompany.comnih.gov. Studies utilizing xenograft models have supported the involvement of the Fas/FasL system in Didymin's anti-proliferative effects in cancer cells, correlating increased apoptosis with observed anti-tumor properties thegoodscentscompany.com.

Modulation of Cell Cycle Progression (e.g., G2/M Arrest)

Didymin has been shown to modulate cell cycle progression, frequently inducing arrest at the G2/M phase. This effect has been observed in neuroblastoma cells, including both p53-mutant (CHLA-90) and p53 wild-type (SMS-KCNR) lines, suggesting a mechanism independent of p53 status wikipedia.org. Gastric cancer cell lines (Hs-746T and AGS) also exhibit cell cycle blockade upon Didymin treatment. The induction of G2/M arrest is associated with decreased levels of key cell cycle regulatory proteins, including cyclin D1, CDK4, and cyclin B1 wikipedia.org. Downregulation of cyclin B1, a critical mediator of G2/M phase progression, is considered a potentially significant mechanism contributing to Didymin's antiproliferative effects, even in the presence of p53 mutations.

Caspase Cascade Activation and Inhibition Profiles

Activation of the caspase cascade is a hallmark of apoptosis, and Didymin has been shown to influence this process. In neuroblastoma cells, Didymin treatment leads to increased caspase-3 activation, detectable through enhanced green fluorescence in in situ caspase-3 cleavage assays and confirmed by increased PARP cleavage wikipedia.org. Caspase-3 is a key executioner caspase responsible for dismantling cellular components during apoptosis. Furthermore, studies investigating Didymin's neuroprotective effects against oxidative stress have also noted its influence on caspase-3 activation, in this context, demonstrating an inhibition of caspase-3 activation induced by oxidative damage cenmed.com. In human hepatoma cells, Didymin has been reported to induce caspase-mediated apoptosis, involving the activation of both caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, often activated following the release of cytochrome c from mitochondria.

Bcl-2 Family Protein Dynamics (Bax/Bcl-2 ratios)

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. Research on human hepatoma cells indicates that Didymin's pro-apoptotic effects are associated with changes in the Bcl-2/Bax ratio. While the specific nature of this change (increase or decrease in the ratio) in hepatoma cells is linked to pro-apoptotic outcomes, another study on hepatic damage in rats showed that Didymin supplementation decreased Bax expression and increased Bcl-2 expression, suggesting an anti-apoptotic effect in that specific model. In the context of cancer cell apoptosis, an increase in the Bax/Bcl-2 ratio typically favors apoptosis. The modulation of these proteins by Didymin contributes to its impact on mitochondrial membrane potential and the subsequent release of cytochrome c, further fueling the caspase cascade.

Cellular Bioactivity and Functional Studies (In vitro)

In vitro studies have provided significant insights into Didymin's direct effects on cancer cells, particularly its ability to inhibit proliferation.

Anti-Proliferative Effects on Cancer Cell Lines

Didymin exhibits potent anti-proliferative effects across a range of cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the growth of neuroblastoma cells, including p53 wild-type and mutant lines wikipedia.org. In non-small cell lung cancer cells (A549 and H460) and gastric cancer cells (Hs-746T and AGS), Didymin treatment leads to decreased cell viability and proliferation . Quantitative data from studies highlight the concentration-dependent nature of these effects. For instance, 50 μmol/L Didymin treatment resulted in approximately 75% cell death in tested neuroblastoma cell lines, demonstrating greater potency compared to other flavonoids like hesperidin (B1673128) and 2-HF at similar concentrations wikipedia.org. The anti-proliferative activity of Didymin is closely linked to its ability to induce apoptosis and cause cell cycle arrest, as discussed in the preceding sections wikipedia.org.

In vitro Anti-Proliferative Effects of Didymin

| Cell Line Type | Specific Cell Lines Tested | Key Findings | Relevant Concentration | Source |

| Neuroblastoma | CHLA-90 (p53-mutant), SK-N-BE2 (p53-mutant), SMS-KCNR (p53 wild-type), LAN-5 (p53 wild-type) | Effectively inhibited proliferation; 50 μmol/L caused ~75% cell death. | 50 μmol/L | wikipedia.org |

| Non-Small Cell Lung Cancer | A549, H460 | Inhibited cell proliferation. | 1-20 μM | |

| Gastric Cancer | Hs-746T, AGS | Decreased proliferative capacity. | Not specified | |

| Human Hepatoma | HepG2 | Strongly inhibited viability and clonogenicity. | Not specified |

Anti-Inflammatory Cellular Responses

Inflammation is a complex biological response involving various cell types and signaling molecules. Didymin has demonstrated the capacity to modulate these responses, contributing to its anti-inflammatory effects. researchgate.netvulcanchem.com

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) play crucial roles in initiating and propagating inflammatory responses. nih.govpaulogentil.com Elevated levels of these cytokines are associated with various inflammatory diseases. sunedu.gob.pe Studies have shown that Didymin can significantly reduce the expression and production of these key inflammatory mediators.

For instance, in a study investigating Didymin's effects on carbon tetrachloride (CCl4)-induced liver damage in rats, Didymin treatment reduced the expression of TNF-α, IL-6, and IL-1β. mdpi.com Similarly, in high glucose-treated human umbilical vein endothelial cells (HUVECs), Didymin inhibited the expression of different inflammatory cytokines and chemokines. mdpi.com Didymin has also been shown to inhibit the expression of IL-6, IL-1β, and TNF-α in the context of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice. mdpi.com Furthermore, research on experimental intracerebral hemorrhage (ICH) models demonstrated that Didymin treatment downregulated the expression of mature IL-1β, TNF-α, and MPO. frontiersin.orgnih.gov

These findings suggest that Didymin interferes with the signaling pathways that lead to the synthesis and release of these pro-inflammatory cytokines. While the precise mechanisms can vary depending on the cellular context, studies indicate involvement of pathways like NF-κB and MAPK. vulcanchem.commdpi.comnih.gov

Here is a summary of findings on Didymin's modulation of pro-inflammatory cytokines:

| Cellular/Animal Model | Inflammatory Stimulus | Cytokines Modulated (Decrease) | Reference |

| CCl4-induced liver damage (rats) | CCl4 | TNF-α, IL-6, IL-1β | mdpi.com |

| High glucose-treated human umbilical vein endothelial cells (HUVECs) | High Glucose | Inflammatory cytokines/chemokines | mdpi.com |

| DSS-induced ulcerative colitis (mice) | DSS | IL-6, IL-1β, TNF-α | mdpi.com |

| Experimental Intracerebral Hemorrhage (mice) | ICH | IL-1β, TNF-α, MPO | frontiersin.orgnih.gov |

Macrophage Polarization Studies (M1-like to M2-like Phenotype Switching)

Macrophages are immune cells that exhibit plasticity, polarizing into different functional phenotypes, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory and pro-resolving). mdpi.comfrontiersin.org An imbalance favoring the M1 phenotype is often observed in inflammatory diseases. mdpi.comfrontiersin.org Modulating macrophage polarization towards the M2 phenotype is considered a potential therapeutic strategy for inflammatory disorders. frontiersin.org

Research indicates that Didymin can influence macrophage polarization. A study focusing on ulcerative colitis demonstrated that Didymin effectively reduced colitis in mice by targeting macrophage polarization towards the M2 phenotype. frontiersin.org Mechanistic studies in this context showed that Didymin converted pro-inflammatory M1-like macrophages towards an anti-inflammatory M2-like phenotype. nih.gov This effect was linked to the promotion of fatty acid oxidation by inducing Hadhb expression. nih.gov In experimental ICH models, Didymin treatment also converted pro-inflammatory M1-like macrophages to the anti-inflammatory M2-like phenotype. frontiersin.org

These findings highlight Didymin's potential to reprogram macrophage function, shifting the balance away from pro-inflammatory responses towards a more resolving and tissue-repairing state.

Inflammasome Inhibition (e.g., NLR Family Pyrin Domain Containing 3 - NLRP3)

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.gov Activation of inflammasomes, particularly the NLRP3 inflammasome, leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, contributing to inflammation and pyroptosis. nih.govtandfonline.com

Didymin has been shown to inhibit the activation of the NLRP3 inflammasome. In a study investigating Didymin's effects on myocardial infarction, Didymin prevented the deterioration of the condition by inhibiting the NLRP3 inflammasome both in vivo and in vitro. tandfonline.comnih.gov This inhibition involved the downregulation of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, and caspase-1, as well as the downstream inflammatory cytokines IL-1β and IL-18. tandfonline.comnih.gov Furthermore, research on experimental ICH demonstrated that Didymin downregulated the expression of pyroptotic molecules and inflammatory cytokines such as NLRP3 inflammasome, GSDMD, caspase-1, and mature IL-1β. frontiersin.orgnih.gov The mechanism in this context involved the upregulation of Rkip, which could interrupt the activation and assembly of the inflammasome by binding with Asc. frontiersin.org

These studies provide evidence that Didymin's anti-inflammatory effects are, at least in part, mediated through the inhibition of the NLRP3 inflammasome pathway.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and the pathogenesis of various diseases, including inflammatory conditions. mdpi.comscielo.br Didymin possesses significant antioxidant properties, which contribute to its protective effects. researchgate.netbiosynth.comchemfaces.com

Reactive Oxygen Species (ROS) Scavenging Capacity

ROS, such as superoxide anion, hydrogen peroxide (H2O2), and hydroxyl radicals, can damage cellular components. mdpi.com Didymin has demonstrated the ability to directly scavenge free radicals. mdpi.comchemfaces.com

In vitro studies have shown that Didymin exhibits radical scavenging activities and protects neuronal cells against H2O2-induced neurotoxicity. mdpi.comchemfaces.comnih.gov Didymin treatment increased cell viability and decreased intracellular ROS generation in these cells. chemfaces.comnih.gov In high glucose-treated HUVECs, Didymin effectively inhibited the generation of ROS. vulcanchem.com Similarly, in a study on doxorubicin-induced cardiotoxicity, Didymin treatment reduced doxorubicin-induced ROS production in H9c2 cells. nih.gov Didymin administration also decreased the levels of ROS in rats exposed to polystyrene nanoplastics. scielo.br

Beyond direct scavenging, Didymin can also enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for detoxifying ROS. mdpi.comnih.govscielo.brchemfaces.comnih.gov This dual mechanism contributes to Didymin's potent antioxidant effects.

Here is a summary of findings on Didymin's ROS scavenging and antioxidant enzyme modulation:

| Cellular/Animal Model | Stimulus/Condition | Effect on ROS | Effect on Antioxidant Enzymes (Increase) | Reference |

| Neuronal cells (in vitro) | H2O2-induced injury | Decreased intracellular ROS | SOD, CAT, GPx | chemfaces.comnih.gov |

| High glucose-treated human umbilical vein endothelial cells (HUVECs) | High Glucose | Inhibited ROS generation | Not specified | vulcanchem.com |

| Doxorubicin-treated H9c2 cells | Doxorubicin | Reduced ROS production | SOD, CAT, GSX-px, GCL, HO-1 | nih.gov |

| Polystyrene nanoplastics-exposed rats | Polystyrene nanoplastics intoxication | Decreased ROS levels | SOD, CAT, GSR, GPx, GST, HO-1, GSH | scielo.br |

Reduction of Lipid Peroxidation and Nitric Oxide Production

Lipid peroxidation is a process where free radicals damage lipids, particularly polyunsaturated fatty acids in cell membranes, leading to the formation of harmful products like malondialdehyde (MDA). scielo.breuropean-poultry-science.com Nitric oxide (NO) is a signaling molecule that can have both antioxidant and pro-oxidant effects depending on its concentration and the presence of other reactive species like superoxide, which can lead to the formation of peroxynitrite, a potent oxidant that promotes lipid peroxidation. nih.govmedicinabuenosaires.comfrontiersin.org

Didymin has been shown to reduce lipid peroxidation. In the study on CCl4-induced liver damage in rats, Didymin treatment reduced lipid peroxidation levels. mdpi.com Didymin also reduced the generation of lipid peroxidation products in high glucose-treated HUVECs. mdpi.com In rats exposed to polystyrene nanoplastics, Didymin administration decreased the levels of MDA, a marker of lipid peroxidation. scielo.br

Regarding nitric oxide, studies have indicated that Didymin can influence its production. In the context of CCl4-induced liver damage, Didymin reduced NO production. mdpi.com While NO can have complex roles, reducing excessive NO production, particularly in inflammatory or oxidative stress conditions, can be beneficial by limiting the formation of pro-oxidant species like peroxynitrite. nih.govfrontiersin.org

These findings suggest that Didymin mitigates oxidative damage by not only scavenging ROS but also by reducing the extent of lipid peroxidation and influencing nitric oxide production.

Didymin, a flavonoid glycoside found in citrus fruits, has been the subject of mechanistic research exploring its diverse biological interactions. Studies have delved into its effects on various cellular processes and metabolic pathways, highlighting its potential therapeutic relevance.

Regulation of Amino Acid Metabolism (e.g., Arginine, Lysine)

Enzyme Inhibition Studies (e.g., BACE1, AChE, BChE)

Didymin has demonstrated inhibitory activity against several enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov These enzymes are considered therapeutic targets, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). researchgate.netnih.govresearchgate.net

Studies have shown that didymin can inhibit AChE, BChE, and BACE1 in vitro. researchgate.netnih.gov The glycosylation of the related flavonoid naringenin (B18129) appears to be associated with its anti-AD potential. researchgate.netnih.gov Kinetic and docking studies suggest that didymin exhibits high affinity and tight binding capacity for these target enzymes, acting as a mixed, competitive, and non-competitive inhibitor. researchgate.netnih.gov Specifically, didymin has shown potent inhibitory activity against BACE1, potentially due to the presence of disaccharides. frontiersin.org The hydroxyl group from one of the sugar moieties in didymin may interact with the catalytic aspartic residues of BACE1 (Asp228). frontiersin.org

| Enzyme | IC₅₀ Value (µM) | Inhibition Type |

| BACE1 | 2.3-2.34 | Non-competitive |

| AChE | Promising inhibitory activity reported | Mixed, Competitive, and Non-competitive |

| BChE | Promising inhibitory activity reported | Mixed, Competitive, and Non-competitive |

Note: IC₅₀ values for AChE and BChE for didymin were not explicitly found in the provided snippets, but inhibitory activity was reported.

In Vivo Systems Biology Research in Animal Models

In vivo studies using animal models have investigated the therapeutic effects of didymin across various disease conditions, including cancer, metabolic disorders, inflammation, and organ protection.

Efficacy in Cancer Models (e.g., Neuroblastoma Xenografts, NSCLC Models)

Didymin has shown promise in cancer models, particularly in neuroblastoma. Oral administration of didymin has been reported to cause regression of neuroblastoma xenografts in mouse models. nih.govnih.govaacrjournals.orgoncotarget.com In one study, didymin treatment significantly reduced tumor size and weight in MYCN-amplified neuroblastoma xenografts without overt toxicity. nih.govaacrjournals.org

Mechanistically, didymin has been shown to inhibit N-Myc transcription and downregulate related proteins like PI3K, Akt, and vimentin. researchgate.netnih.govnih.gov It also upregulates RKIP (Raf-inhibitory protein), which plays a role in regulating MYCN activation. researchgate.netnih.govnih.govoncotarget.com In vivo studies have confirmed that didymin inhibits proliferation (Ki67) and angiogenesis (CD31) markers, as well as N-Myc expression in resected tumors. nih.govnih.govaacrjournals.org

Didymin has also been reported to induce cell death in non-small cell lung cancer (NSCLC) cells in a p53-independent manner in vitro. nih.gov

| Cancer Model | Key Findings in Vivo |

| Neuroblastoma Xenografts | Significant tumor size and weight reduction; Inhibition of proliferation and angiogenesis markers; Inhibition of N-Myc expression. nih.govnih.govaacrjournals.org |

Therapeutic Effects in Metabolic Disorder Models (e.g., MAFLD, IGT)

Research indicates that didymin may have therapeutic effects in metabolic disorders such as metabolic dysfunction-associated fatty liver disease (MAFLD) and impaired glucose tolerance (IGT).

In high-fat diet (HFD)-induced MAFLD mice and liver cells, didymin suppressed hepatocellular lipid deposition both in vitro and in vivo. researchgate.netnih.govnih.gov Didymin appears to exert its effects by promoting Sirt1 expression and directly binding to and activating Sirt1. researchgate.netnih.gov This activation triggers downstream pathways that enhance mitochondrial biogenesis and function, reduce apoptosis, and enhance lipophagy. researchgate.netnih.gov

In HFD-induced IGT mice, didymin reduced postprandial glycemia and enhanced postprandial insulin (B600854) levels. researchgate.net Studies in IGT mice and pancreatic beta cells suggest that didymin protects pancreatic beta cells by enhancing mitochondrial function, regulating insulin secretion, and alleviating inflammation and apoptosis. researchgate.net

| Metabolic Disorder Model | Key Findings in Vivo |

| MAFLD | Suppression of hepatocellular lipid deposition; Promotion of Sirt1-mediated lipophagy and mitochondrial biogenesis. researchgate.netnih.govnih.gov |

| IGT | Reduction of postprandial glycemia; Enhancement of postprandial insulin levels; Protection of pancreatic beta cells. researchgate.net |

Anti-inflammatory Efficacy in Disease Models (e.g., Ulcerative Colitis, Myocardial Infarction)

Didymin has demonstrated anti-inflammatory effects in animal models of inflammatory diseases.

In a mouse model of ulcerative colitis (UC)-associated secondary liver damage, didymin significantly mitigated liver injury, reducing levels of liver enzymes and hepatic histopathological damage. nih.gov It also reduced the expression of pro-inflammatory factors in liver tissues and immune cells. nih.gov Mechanistically, didymin appears to facilitate the degradation of Notch1, a signaling protein involved in inflammation. nih.gov

In a mouse model of myocardial infarction (MI) induced by ischemia-reperfusion, didymin reduced pathological damage and fibrosis of myocardial tissues. nih.govresearchgate.net It decreased levels of markers associated with tissue damage and fibrosis. nih.govresearchgate.net Didymin also reduced myocardial apoptosis and inhibited the expression of components of the NLRP3 inflammasome, a key mediator of inflammation. nih.govresearchgate.net These findings suggest that didymin may prevent the deterioration of MI by inhibiting the NLRP3 inflammasome. nih.govresearchgate.net

| Inflammatory Disease Model | Key Findings in Vivo |

| Ulcerative Colitis-associated Liver Damage | Mitigation of liver injury; Reduction of pro-inflammatory factors; Facilitation of Notch1 degradation. nih.gov |

| Myocardial Infarction | Reduction of pathological damage and fibrosis; Reduction of apoptosis; Inhibition of NLRP3 inflammasome. nih.govresearchgate.net |

Developmental and Stress Resistance Studies (C. elegans)

Studies using C. elegans have explored Didymin's impact on stress resistance, particularly against ultraviolet (UV) irradiation, heat shock, and oxidative stress. nih.gov Treatment with Didymin has been shown to reduce the detrimental effects of these stressors on nematode survival. nih.gov

Detailed research findings highlight that Didymin treatment at a concentration of 0.1 mM significantly improved the survival rate of wild-type C. elegans exposed to UV irradiation, heat shock at 35 °C, and oxidative stress induced by juglone. nih.gov

The mechanism underlying Didymin's protective effects appears to involve the modulation of key stress response pathways in C. elegans. Didymin has been observed to decrease levels of reactive oxygen species (ROS) and increase the activity of superoxide dismutase (SOD) in nematodes exposed to UV irradiation. nih.gov This suggests an antioxidant role for Didymin in this context. nih.gov

Furthermore, studies have investigated the involvement of the insulin/IGF-1-like signaling pathway, a critical regulator of lifespan and stress resistance in C. elegans. nih.govaging-us.com Didymin treatment enhanced the nuclear localization of DAF-16, a FOXO transcription factor homolog and a key component of this pathway. nih.govresearchgate.net Increased nuclear DAF-16 was associated with the upregulation of the expression of downstream antioxidant-related genes, specifically sod-3 and hsp-16.2, after UV irradiation. nih.govresearchgate.net While Didymin increased the mRNA levels of sod-3 and hsp-16.2, it did not significantly alter the mRNA level of daf-16 itself. nih.gov

Studies using C. elegans mutants have provided further insight into the signaling pathways involved. Didymin-treated mutant nematodes deficient in daf-16 or other components of the insulin/IGF-1 pathway, such as daf-2 (e1370), akt-1, akt-2, and age-1, showed susceptibility to UV irradiation, suggesting that the protective effect of Didymin is mediated, at least in part, through this pathway. nih.gov Conversely, a daf-2 (e1371) mutant, which is resistant to UV irradiation, remained resistant after Didymin treatment. nih.gov

While the primary focus of the cited research is on stress resistance and its link to lifespan extension, the involvement of pathways like the insulin/IGF-1 signaling pathway, which also influences development in C. elegans, suggests a potential, albeit indirect, impact on developmental processes. aging-us.complos.org However, the provided search results primarily detail the effects on stress response and lifespan rather than direct developmental outcomes.

Stress Resistance Data in C. elegans Treated with Didymin (0.1 mM)

| Stressor | Effect of Didymin Treatment (vs Control) | Significance (p-value) |

| UV Irradiation | Increased Survival | < 0.01 |

| Heat Shock (35 °C) | Increased Survival | < 0.001 |

| Juglone (Oxidative) | Increased Survival | < 0.001 |

Note: Data compiled from research findings on Didymin's effects on stress resistance in wild-type C. elegans. nih.gov

Gene Expression Changes in C. elegans Treated with Didymin (0.1 mM) after UV Irradiation

| Gene | Effect of Didymin Treatment (vs Control) | Significance (p-value) |

| sod-3 | Increased mRNA Expression | < 0.001 |

| hsp-16.2 | Increased mRNA Expression | < 0.001 |

| daf-16 | No significant change in mRNA Expression | > 0.05 |

Note: Data compiled from research findings on gene expression levels in wild-type C. elegans. nih.gov

Structure Activity Relationship Sar and Computational Studies of Didymin

Ligand-Based and Structure-Based Drug Design Approaches

Drug design approaches can be broadly categorized into ligand-based and structure-based methods civis.eumdpi.com. Ligand-based drug design relies on the knowledge of known active compounds (ligands) to derive a model that describes the structural and physicochemical properties required for activity. This approach is useful when the three-dimensional structure of the biological target is unknown. Structure-based drug design, conversely, utilizes the known three-dimensional structure of the biological target protein to design or identify molecules that can bind to it with high affinity and specificity researchgate.net. Both approaches can be used in the study of Didymin to understand how its structure influences its interaction with various biological targets and to potentially design modified structures with improved activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Didymin) to a specific protein target researchgate.netmdpi.comscielo.org.mx. This method helps to understand the potential interactions, such as hydrogen bonds and hydrophobic interactions, that occur between the molecule and the binding site of the protein researchgate.netresearchgate.net. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes researchgate.netresearchgate.netresearchgate.netnih.gov.

Studies have employed molecular docking and dynamics simulations to investigate Didymin's interactions with various proteins. For instance, molecular docking has been used to study the binding of Didymin to Penicillin Binding Protein-2a (PBP-2a) in methicillin-resistant Staphylococcus aureus (MRSA), suggesting favorable interactions with specific amino acid residues researchgate.netnih.gov. MD simulations of Didymin with PBP-2a have further validated these docking interactions and provided support through analyses like root-mean-square deviation, root-mean-square fluctuation, and radius of gyration researchgate.netnih.gov. Molecular docking has also been utilized to explore Didymin's interactions with mutant P53 protein, identifying hydrogen bonds with residues such as TYR126, PRO128, SER269, THR102, ASP268, ARG110, LYS164, and ASN131 researchgate.net.

Prediction of Ligand-Protein Interactions (e.g., N-Myc, Sirt1, BACE1, STAT3, NF-κB)

Computational studies, including molecular docking, have been used to predict the interactions of Didymin with various protein targets relevant to different biological processes and diseases.

N-Myc and Sirt1: Molecular modeling approaches have identified Didymin as a potential agent targeting neuroblastoma, with studies suggesting its anticancer properties are mediated by the down-regulation of N-Myc and up-regulation of RKIP nih.govoncotarget.com. While direct docking studies of Didymin with N-Myc or Sirt1 were not explicitly detailed in the provided snippets, the link between Didymin and the N-Myc/Sirt1 pathway in neuroblastoma has been investigated computationally nih.govoncotarget.com. N-Myc and Sirt1 are linked in a positive feedback loop that can contribute to tumorigenesis medicaljournals.se. Sirt1 is also known to be linked to c-MYC and n-MYC through a positive feedback loop and is overexpressed in many cancers, acting as a survival factor medicaljournals.se.

BACE1: Structure-activity relationship analysis of flavonoids, including Didymin, and their inhibitory activity against the BACE1 enzyme (relevant to Alzheimer's disease) has been explored. Didymin showed a low binding energy score and high inhibitory activity against BACE1 in one study nih.gov. Molecular docking studies support the interactions of flavonoids with BACE1 nih.gov.

STAT3 and NF-κB: Network pharmacology and molecular docking studies have indicated that metabolites, including L-ornithine and saccharin (B28170) (potentially influenced by Didymin treatment), can interact with STAT3 and NF-κB mdpi.com. These transcription factors are involved in inflammation mdpi.comnih.gov. Molecular docking results showed that L-ornithine and saccharin could bind to STAT3 and NF-κB, suggesting that these metabolites might modulate inflammation-related pathways mdpi.com. Resolvin D1, another compound, has been shown to promote Sirt1 expression to counteract the activation of STAT3 and NF-κB nih.gov.

In Silico Prediction of Biological Activities and Toxicity

In silico methods are widely used for predicting the biological activities and toxicity profiles of compounds, offering a cost-effective and efficient alternative or supplement to experimental testing sunedu.gob.pefrontiersin.orgnih.govnih.govrsdjournal.org. These predictions can help prioritize compounds for further investigation and identify potential liabilities early in the drug discovery process frontiersin.org.

For Didymin, in silico studies have been conducted to predict its pharmacokinetic properties and toxicity . These analyses often involve predicting parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) researchgate.netnih.govnih.govrsdjournal.org. While specific details on Didymin's predicted biological activities (beyond those related to its studied targets like N-Myc or BACE1) and a comprehensive toxicity profile from in silico methods were not extensively detailed in the provided search results, the general application of these methods to flavonoids and other natural products is evident sunedu.gob.penih.govnih.govrsdjournal.org. For example, in silico studies have been used to predict the toxicity of urolithins, another class of natural compounds nih.gov.

Homology Modeling for Target Protein Structures

Homology modeling, also known as comparative modeling, is a technique used to construct a three-dimensional model of a protein (the target) based on the known experimental structure of a related homologous protein (the template) wikipedia.orgscielo.org.zanih.gov. This method is particularly useful when the experimental structure of the target protein is not available researchgate.netscielo.org.za. Homology modeling relies on the principle that evolutionarily related proteins have similar structures wikipedia.orgscielo.org.za.

Homology modeling is a crucial step in structure-based drug design when the target protein's structure is unknown researchgate.net. The quality of the homology model depends on the sequence similarity between the target and template proteins wikipedia.orgscielo.org.za. While the search results did not explicitly state that homology modeling was used to obtain the structures of N-Myc, Sirt1, BACE1, STAT3, or NF-κB specifically for Didymin studies, homology modeling is a standard technique used to obtain 3D protein structures for docking and simulation studies when experimental structures are unavailable researchgate.netresearchgate.netbiorxiv.orgunipa.it. For instance, a mutant P53 3D structure was built using homology modeling for docking studies researchgate.net. The SWISS-MODEL server is a commonly used tool for automated protein structure homology modeling nih.govbiorxiv.org.

Analytical and Bioanalytical Methodologies for Didymin Research

Development and Validation of Chromatographic Assays for Didymin Quantification

Chromatographic assays are fundamental for determining the purity and content of didymin in different sources. The development and validation of these methods are crucial to ensure the accuracy and reliability of the analytical results. Validation parameters typically include linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). nih.gov

HPLC-Photodiode Array (PDA) Methods for Purity and Content

HPLC coupled with Photodiode Array (PDA) detection is a widely used technique for the simultaneous determination of flavonoids, including didymin, in plant extracts and food products like citrus juices. nih.govnih.gov PDA detectors allow for the acquisition of UV-Vis spectra across a range of wavelengths, which aids in peak identification and purity assessment. For didymin analysis, a detection wavelength of 283 nm has been reported as suitable. mdpi.comnih.gov

HPLC-PDA methods employ reversed-phase columns, such as C18 columns, and mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often acidified with a small percentage of acetic or phosphoric acid to improve peak shape and separation. nih.govmdpi.comijrpc.com Gradient elution systems are frequently used to achieve optimal separation of multiple flavonoid compounds in a single run. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantification

LC-MS techniques, including LC-MS/MS (tandem mass spectrometry), offer high selectivity and sensitivity for the identification and quantification of didymin, especially in complex matrices or when analyzing low concentrations. nih.govpharmanueva.co.thbionotus.com LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information through fragmentation patterns. nih.govmdpi.com

LC-MS/MS is considered a preferred method for bioanalysis due to its excellent sensitivity and selectivity, making it suitable for measuring analytes in biological fluids at very low concentration levels. pharmanueva.co.thbionotus.com This hyphenated technique is valuable for confirming the identity of didymin peaks observed in chromatographic separations and for quantifying the compound in various research applications. nih.govnih.govphcogj.com

Optimization of Chromatographic Parameters (Columns, Mobile Phases, Detection Wavelengths)

Optimizing chromatographic parameters is essential for achieving efficient separation, good peak resolution, and adequate sensitivity for didymin analysis. Key parameters include the choice of stationary phase (column), mobile phase composition and gradient, flow rate, column temperature, and detection wavelength. nih.govnih.govscispace.com

Reversed-phase C18 columns are commonly used for flavonoid separation, including didymin. nih.govmdpi.comnih.gov The mobile phase composition, often a mixture of organic solvents (methanol or acetonitrile) and aqueous buffers or acidified water, is carefully adjusted to optimize the separation of didymin from co-eluting compounds. nih.govmdpi.comijrpc.comresearchgate.net The detection wavelength for PDA or UV detectors is typically set at or near the maximum absorbance wavelength of didymin, which is around 283 nm. mdpi.comnih.gov Optimization processes may involve experimental design approaches to evaluate the effect of multiple parameters on chromatographic performance. nih.govscispace.comresearchgate.net

Bioanalytical Sample Preparation and Analysis from Biological Matrices (e.g., Serum, Tissue Extracts)

Bioanalysis involves the quantitative measurement of compounds like didymin and/or their metabolites in biological fluids such as serum, plasma, urine, or tissue extracts. pharmanueva.co.thasianjpr.com Analyzing didymin in biological matrices presents challenges due to the complexity of these samples and the potentially low concentrations of the analyte. pharmanueva.co.thcmbr-journal.com

Effective sample preparation is a critical step in bioanalysis to isolate the analyte of interest from the complex biological matrix, reduce matrix effects, and enhance the sensitivity and reliability of the analysis. pharmanueva.co.thbionotus.comasianjpr.comcmbr-journal.com Common sample preparation techniques used in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pharmanueva.co.thasianjpr.com These techniques aim to clean up the sample before injection into the analytical instrument, typically LC-MS/MS for high sensitivity and selectivity. pharmanueva.co.thbionotus.commdpi.com

While specific detailed protocols for didymin sample preparation from serum or tissue extracts were not extensively detailed in the search results, general bioanalytical sample preparation principles for flavonoids and other small molecules from biological matrices involve these extraction and clean-up steps to ensure accurate and reliable quantification. pharmanueva.co.thasianjpr.comcmbr-journal.comsunedu.gob.pe

Quality Control and Reference Standard Applications in Research

Quality control (QC) is an integral part of analytical and bioanalytical research to ensure the accuracy, precision, and reliability of the generated data. researchgate.netr-biopharm.com Reference standards play a crucial role in QC by providing a material with a known identity and purity against which samples can be compared. researchgate.netr-biopharm.com

Analytical standards of didymin with specified purity (e.g., ≥95.0% or ≥99%) are commercially available and are essential for method development, validation, and routine analysis. cenmed.comthegoodscentscompany.comsynzeal.com These standards are used to prepare calibration curves for quantification and to assess the accuracy and precision of the analytical method. nih.govresearchgate.net Certified Reference Materials (CRMs), when available, offer a higher level of confidence as they are characterized to an acceptable standard in terms of identification and quantitation, often with associated uncertainties. researchgate.netr-biopharm.com

Reference standards are used in various QC applications, including system suitability testing, which ensures that the chromatographic system is performing adequately before sample analysis, and the preparation of quality control samples (QCs) at different concentration levels to monitor the performance of the method throughout a batch of samples. pharmanueva.co.th The use of appropriate reference standards and adherence to QC procedures are fundamental to obtaining reliable and defensible analytical results in didymin research. researchgate.netr-biopharm.com

Future Directions and Emerging Research Avenues for Didymin

Integrative Omics Approaches (Transcriptomics, Metabolomics, Proteomics) for Systems-Level Understanding

A key future direction in Didymin research involves the application of integrative omics approaches to achieve a systems-level comprehension of its biological impacts. nih.govfrontiersin.orgmdpi.com Transcriptomics, the study of the complete set of RNA molecules, can elucidate how Didymin influences gene expression patterns in specific cells and tissues. nih.gov Metabolomics, which focuses on the comprehensive analysis of small molecules, can provide insights into the metabolic pathways modulated by Didymin and its effects on cellular metabolism. nih.gov Proteomics, the large-scale study of proteins, can help in identifying the protein targets and associated signaling cascades affected by Didymin treatment.